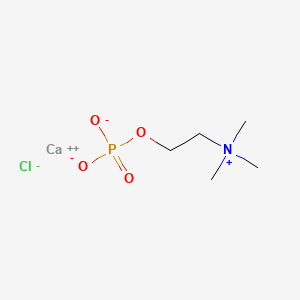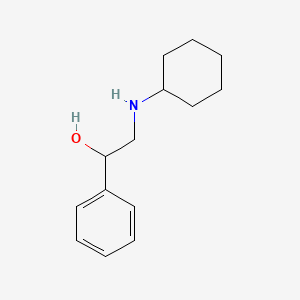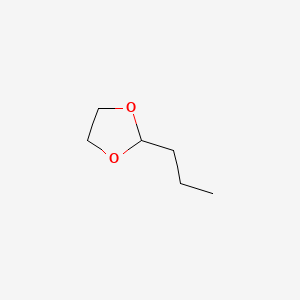
2',6'-Dihydroxy-4'-methoxyacetophenone
Übersicht
Beschreibung
2’,6’-Dihydroxy-4’-methoxyacetophenone is a member of the class of acetophenones. It is a monomethoxybenzene, a member of resorcinols and a dihydroxyacetophenone . It has a role as a plant metabolite and a phytoalexin . It is functionally related to a 2’,4’,6’-trihydroxyacetophenone .
Molecular Structure Analysis
The molecular formula of 2’,6’-Dihydroxy-4’-methoxyacetophenone is C9H10O4 . The IUPAC name is 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone . The InChI is InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 . The Canonical SMILES is CC(=O)C1=C(C=C(C=C1O)OC)O .
Physical And Chemical Properties Analysis
2’,6’-Dihydroxy-4’-methoxyacetophenone is a powder . It has a molecular weight of 182.17 g/mol . It can be dissolved in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Wissenschaftliche Forschungsanwendungen
Natural Pesticide
Acetophenones, including 2’,6’-Dihydroxy-4’-methoxyacetophenone, are produced by many plants to repel insects . The proven ability of acetophenone-rich plants to fend off pests and insects has shed light on the perspective of using acetophenone derivatives as pesticides .
Pharmaceutical Applications
Plant-derived acetophenones are important precursors for drug production . Acetophenone derivatives such as apocynin and paeonol show anti-inflammatory traits without any negative side effects, which make them perfect options for synthesizing drugs .
Anticancer Properties
Some acetophenone derivatives have been found to possess antiproliferative activity against certain cancer cell lines . For example, the acetophenone glycoside, 2-hydroxy-6-methoxyacetophenone-4-O-(6’-acetate)-β-D-glucopyranoside, has shown antiproliferative activity against AGS and Hep-G2 cancer cell lines .
Antioxidant Properties
Acetophenones can contribute more to therapeutic applications due to their antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby preventing various diseases and promoting overall health .
Food and Fragrance Industry
In addition to their biological applications, acetophenone derivatives are used in the food and fragrance industries, primarily for their orange blossom flavor . They are also used as fragrance ingredients in detergents, soaps, and perfumes .
Memory Impairment and Cognitive Decline
Certain acetophenone glucosides, such as 2,6-dihydroxy-4-methoxyacetophenone 3-C-β-D-glucoside, have shown significant prolyl endopeptidase inhibitory activity . This suggests that they may have potential use against memory impairment and cognitive decline .
Safety and Hazards
Wirkmechanismus
Target of Action
2’,6’-Dihydroxy-4’-methoxyacetophenone, also known as 1-(2,6-DIHYDROXY-4-METHOXYPHENYL)ETHANONE, is a phytoalexin . Phytoalexins are substances produced by plants that act against organisms attacking them
Mode of Action
It is known to exhibit antifungal activity , suggesting that it interacts with targets in fungal cells to inhibit their growth or reproduction.
Biochemical Pathways
As a phytoalexin, it likely plays a role in the plant’s defense mechanisms
Result of Action
It is known to exhibit antifungal activity , suggesting that it may interfere with the growth or reproduction of fungal cells.
Eigenschaften
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGTWUNURZTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226044 | |
| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2',6'-Dihydroxy-4'-methoxyacetophenone | |
CAS RN |
7507-89-3 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7507-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-Methylphloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | phloretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-METHYLPHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 2',6'-Dihydroxy-4'-methoxyacetophenone?
A1: Research indicates that 2',6'-Dihydroxy-4'-methoxyacetophenone exhibits antifungal activity [, ]. Additionally, it has been identified as a cytotoxic component in the sap of Kalmia latifolia, alongside Grayanotoxin I and phloretin [].
Q2: In what plant species has 2',6'-Dihydroxy-4'-methoxyacetophenone been identified?
A2: 2',6'-Dihydroxy-4'-methoxyacetophenone has been found in Kalmia latifolia [], commonly known as mountain laurel, and Sanguisorba minor [], also known as salad burnet. In Harrisia adscendens, it exists as a glucoside [].
Q3: What is the role of 2',6'-Dihydroxy-4'-methoxyacetophenone in Sanguisorba minor?
A3: While the exact role is not fully elucidated, research suggests that 2',6'-Dihydroxy-4'-methoxyacetophenone acts as a phytoalexin in the roots of Sanguisorba minor []. Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens.
Q4: How can 2',6'-Dihydroxy-4'-methoxyacetophenone be used in organic synthesis?
A4: 2',6'-Dihydroxy-4'-methoxyacetophenone serves as a valuable starting material in organic synthesis, particularly in the synthesis of flavonoids and their derivatives. For instance, it can be used to synthesize panduratin A and its regioisomer isopanduratin A, both of which have shown biological activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)



![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)



![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)


